molecular formula C12H6N4O5 B2943438 6-[(3-Oxido-2,1,3-benzoxadiazol-3-ium-5-yl)oxy]-2,1,3-benzoxadiazol-1-ium-1-olate CAS No. 13087-13-3

6-[(3-Oxido-2,1,3-benzoxadiazol-3-ium-5-yl)oxy]-2,1,3-benzoxadiazol-1-ium-1-olate

货号: B2943438
CAS 编号: 13087-13-3
分子量: 286.203
InChI 键: LGORGFRFTJOJMT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a dimeric benzoxadiazole derivative featuring two fused benzoxadiazole cores linked via an oxygen atom at the 5-position of one ring and the 6-position of the other. Its structure comprises a benzoxadiazol-1-ium-1-olate (benzofuroxan) moiety and a 3-oxido-2,1,3-benzoxadiazol-3-ium unit, forming a zwitterionic system with distinct electronic properties.

The IUPAC name and SMILES string (as derived from analogous benzoxadiazole structures in ) suggest a highly polarized system with intramolecular charge-transfer characteristics. Its synthesis likely involves coupling reactions between halogenated benzoxadiazole precursors, followed by oxidation to stabilize the zwitterionic form .

属性

IUPAC Name

3-oxido-5-[(3-oxido-2,1,3-benzoxadiazol-3-ium-5-yl)oxy]-2,1,3-benzoxadiazol-3-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6N4O5/c17-15-11-5-7(1-3-9(11)13-20-15)19-8-2-4-10-12(6-8)16(18)21-14-10/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGORGFRFTJOJMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NO[N+](=C2C=C1OC3=CC4=[N+](ON=C4C=C3)[O-])[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

6-[(3-Oxido-2,1,3-benzoxadiazol-3-ium-5-yl)oxy]-2,1,3-benzoxadiazol-1-ium-1-olate (CAS Number: 13087-13-3) is a compound of interest due to its unique structural properties and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

PropertyDetails
Molecular Formula C12H6N4O5
Molecular Weight 270.20 g/mol
IUPAC Name 6-[(3-Oxido-2,1,3-benzoxadiazol-3-ium-5-yl)oxy]-2,1,3-benzoxadiazol-1-ium-1-olate

The compound features a complex structure that includes multiple benzoxadiazole rings, contributing to its potential as a fluorescent probe and therapeutic agent.

The biological activity of this compound primarily arises from its ability to interact with various biological targets. Its mechanism involves:

  • Fluorescent Properties : The compound acts as a fluorescent probe, enabling visualization of cellular processes.
  • Antimicrobial Activity : Preliminary studies suggest it may exhibit antimicrobial properties against certain Gram-positive and Gram-negative bacteria.
  • Anticancer Potential : Similar compounds have shown promise in inhibiting cancer cell proliferation by disrupting microtubule assembly.

Antimicrobial Activity

Research has indicated that derivatives related to benzoxadiazoles can possess significant antimicrobial activity. For instance:

  • A study tested various derivatives against a range of microorganisms, revealing that certain compounds exhibited strong inhibitory effects on bacterial growth .

Anticancer Activity

In the context of cancer research:

  • Compounds with similar structures have been shown to inhibit tubulin polymerization, which is crucial for cancer cell mitosis. This suggests that 6-[(3-Oxido-2,1,3-benzoxadiazol-3-ium-5-yl)oxy]-2,1,3-benzoxadiazol-1-ium-1-olate could potentially serve as an antitumor agent by interfering with microtubule dynamics .

Case Study 1: Antimicrobial Efficacy

A series of benzoxadiazole derivatives were synthesized and tested for their antimicrobial properties. The results demonstrated that compounds similar to 6-[(3-Oxido...) showed effective inhibition against both Gram-positive and Gram-negative bacteria. The structure-function relationship highlighted the significance of specific functional groups in enhancing activity.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies evaluated the cytotoxic effects of related benzoxadiazole compounds on various cancer cell lines (e.g., HeLa and K562). The results indicated that these compounds could induce apoptosis in cancer cells while sparing normal cells, suggesting a selective cytotoxic profile .

相似化合物的比较

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s closest structural analogs include:

Benzofuroxan (2,1,3-Benzoxadiazole 1-Oxide)

  • Structure : A single benzoxadiazole ring with an N-oxide group.
  • Key Differences : Lacks the dimeric oxygen-bridged structure and the second benzoxadiazole unit.
  • Applications : Widely used as a fluorescent probe due to its electron-deficient aromatic system .

4-Azidomethyl-benzoxadiazole (II) Structure: A benzoxadiazole core functionalized with an azidomethyl group. Key Differences: Smaller molecular weight (MW ≈ 191.15 g/mol vs. Applications: Explored for spectroscopic tagging in bioorthogonal chemistry .

N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide (28) Structure: A benzimidazole derivative with a benzodioxol substituent. Key Differences: Heterocyclic core (benzimidazole vs. benzoxadiazole) and non-zwitterionic nature. Applications: Potent inhibitor of indoleamine 2,3-dioxygenase‑1 (IDO1), highlighting medicinal chemistry relevance .

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Weight (g/mol) Core Structure Substituents Key Applications
Target Compound ~272.22 Dimeric benzoxadiazole Oxygen bridge, N-oxide groups Fluorescent materials (inferred)
Benzofuroxan 136.11 Benzoxadiazole N-oxide Fluorescent probes
4-Azidomethyl-benzoxadiazole (II) ~191.15 Benzoxadiazole Azidomethyl Spectroscopic tagging
Compound 28 (IDO1 inhibitor) ~396.42 Benzimidazole Benzodioxol, acetamide Medicinal chemistry

Functional and Spectroscopic Comparisons

  • Fluorescence Quenching : Unlike 4-azidomethyl-benzoxadiazole, which exhibits moderate fluorescence, the target compound’s zwitterionic structure may lead to solvent-dependent emission shifts or quenching due to intramolecular interactions .
  • Biological Activity: While compound 28 (IDO1 inhibitor) targets enzymatic pathways, the benzoxadiazole derivatives are primarily explored for non-biological applications, underscoring divergent research priorities .

Research Findings

Structural Analysis : SHELX software (SHELXL, SHELXS) has been pivotal in refining crystallographic data for benzoxadiazole derivatives, though the target compound’s structure remains unconfirmed in public databases .

Synthetic Feasibility : Analogous compounds (e.g., 4-azidomethyl-benzoxadiazole) are synthesized via nucleophilic substitution or click chemistry, suggesting viable routes for the target compound’s preparation .

Medicinal Chemistry Gap : Unlike benzimidazole-based IDO1 inhibitors, benzoxadiazole derivatives are understudied in drug discovery, indicating a niche for future research .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。